molecular formula C20H21NO2 B5251835 2,3-Dihydroindol-1-yl-(4-phenyloxan-4-yl)methanone

2,3-Dihydroindol-1-yl-(4-phenyloxan-4-yl)methanone

Cat. No.: B5251835
M. Wt: 307.4 g/mol
InChI Key: IPDAJNWLGCFJOW-UHFFFAOYSA-N
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Description

2,3-Dihydroindol-1-yl-(4-phenyloxan-4-yl)methanone is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure includes an indole moiety, which is a common scaffold in many bioactive molecules.

Preparation Methods

The synthesis of 2,3-Dihydroindol-1-yl-(4-phenyloxan-4-yl)methanone typically involves the reaction of indoline with 4-phenyloxan-4-ylmethanone under specific conditions. One common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,3-Dihydroindol-1-yl-(4-phenyloxan-4-yl)methanone can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,3-Dihydroindol-1-yl-(4-phenyloxan-4-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydroindol-1-yl-(4-phenyloxan-4-yl)methanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2,3-Dihydroindol-1-yl-(4-phenyloxan-4-yl)methanone include other indole derivatives such as:

What sets this compound apart is its unique combination of the indole moiety with the phenyloxan group, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c22-19(21-13-10-16-6-4-5-9-18(16)21)20(11-14-23-15-12-20)17-7-2-1-3-8-17/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDAJNWLGCFJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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